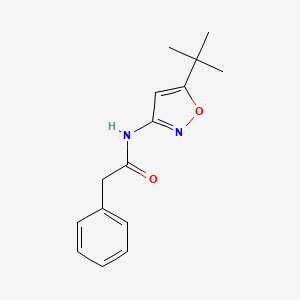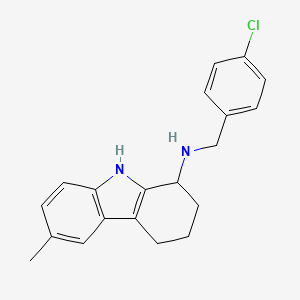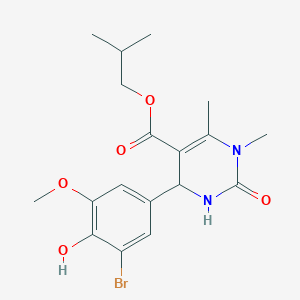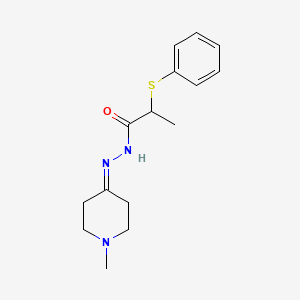
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide, also known as SBI-0206965, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various disease conditions. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects various biological pathways.
作用機序
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide involves the inhibition of a specific protein kinase, called TBK1. This protein kinase is involved in various biological pathways, including innate immunity, inflammation, and autophagy. Inhibition of TBK1 activity has been shown to have therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the activity of TBK1, resulting in downstream effects on various biological pathways. Inhibition of TBK1 activity has been shown to reduce inflammation, promote cell death in cancer cells, and improve cognitive function in neurodegenerative disorders.
実験室実験の利点と制限
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and characterized, making it a reliable tool for studying TBK1 inhibition. Another advantage is that it has high potency and selectivity for TBK1, making it a useful tool for studying the downstream effects of TBK1 inhibition. However, one limitation is that it has relatively low solubility, which can make it challenging to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide. One direction is to further explore its therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of TBK1, which could have even greater therapeutic potential. Finally, further studies are needed to better understand the downstream effects of TBK1 inhibition and how they contribute to its therapeutic effects.
Conclusion:
This compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various disease conditions. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects various biological pathways. Its biochemical and physiological effects have been extensively studied, and it has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including further exploring its therapeutic potential and developing more potent and selective inhibitors of TBK1.
合成法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide involves a series of chemical reactions. The starting materials for this synthesis are 3-amino-5-tert-butylisoxazole and 2-bromoacetophenone. The reaction between these two compounds results in the formation of this compound. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide has been studied for its potential therapeutic applications in various disease conditions. This compound has been shown to inhibit the activity of a specific protein kinase, which plays a critical role in various biological pathways. This inhibition has been shown to have therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)12-10-13(17-19-12)16-14(18)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRJOPBQRMGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5055358.png)

![methyl [(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5055366.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5055376.png)
![N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5055377.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-furoyl)-3-piperidinol](/img/structure/B5055383.png)
![ethyl N-[({[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate](/img/structure/B5055386.png)
![6-(4-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5055389.png)
![4,6-dimethoxy-2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5055398.png)

![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5055404.png)

